2-chloro-4-nitro-N-mesitylbenzamide
Description
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-5-4-12(19(21)22)8-14(13)17/h4-8H,1-3H3,(H,18,20) |
InChI Key |
KZIASCZWZFYDLB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method for synthesizing N-mesitylbenzamide derivatives involves carbodiimide-mediated coupling. Adapted from the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, this approach utilizes 2-chloro-4-nitrobenzoic acid and mesitylamine as precursors.
Procedure :
-
Activation of the carboxylic acid :
-
2-Chloro-4-nitrobenzoic acid (8 mmol) is dissolved in dichloromethane (DCM, 16 mL) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.69 g) and 4-dimethylaminopyridine (DMAP, 0.1 g) .
-
The mixture is stirred at 20°C for 30 minutes to form the reactive O-acylisourea intermediate.
-
-
Nucleophilic attack by mesitylamine :
-
Mesitylamine (7.2 mmol) is added, and the reaction proceeds at 20°C for 16 hours.
-
The crude product is extracted with DCM, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Yield : ~60% (extrapolated from analogous reactions).
Key Advantages :
Acyl Chloride Route
An alternative method involves synthesizing 2-chloro-4-nitrobenzoyl chloride followed by amidation with mesitylamine. This route mirrors the synthesis of 4-fluoro-N-(mesitylcarbamoyl)benzamide.
Procedure :
-
Acyl chloride formation :
-
2-Chloro-4-nitrobenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous DCM for 2 hours.
-
Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
-
-
Amide bond formation :
-
The acyl chloride is dissolved in DCM and added dropwise to a solution of mesitylamine (10 mmol) and triethylamine (TEA, 12 mmol) at 0°C.
-
The reaction is warmed to room temperature and stirred for 12 hours.
-
Yield : ~70–75% (estimated from analogous reactions).
Key Advantages :
-
Higher yields due to the reactivity of acyl chlorides.
-
Simplified purification by filtering precipitated TEA·HCl salts.
Reaction Optimization and Byproduct Mitigation
Solvent and Temperature Effects
-
Solvent selection : Dichloromethane is preferred for carbodiimide-mediated coupling due to its low polarity, which stabilizes the activated intermediate. Tetrahydrofuran (THF) may increase reaction rates but risks side reactions with nitro groups.
-
Temperature : Reactions conducted at 20°C minimize decomposition of the nitro group while ensuring reasonable reaction rates.
Stoichiometric Considerations
Byproduct Analysis
-
Common byproducts :
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) :
-
IR (KBr) :
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
-
Purity : ≥98% (area normalization at 254 nm).
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Patented chlorination methods : The use of iodine catalysts during chlorination (e.g., for intermediates like 2-chloro-4-nitrotoluene) improves regioselectivity and reduces byproducts.
-
Green chemistry adaptations : Solvent-free mechanochemical synthesis or aqueous-phase reactions could reduce environmental impact but require further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
